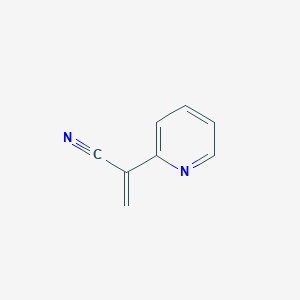

Pyridinyl acrylonitrile

Beschreibung

Pyridinyl acrylonitrile is a specialized acrylonitrile derivative featuring a pyridine ring directly attached to the acrylonitrile moiety. This structure combines the electron-deficient nature of pyridine with the reactive nitrile group, making it a versatile intermediate in pharmaceuticals and agrochemicals. Aryl acrylonitriles, including pyridinyl variants, are pivotal in medicinal chemistry due to their ability to participate in diverse synthetic pathways, such as cycloadditions and nucleophilic substitutions . For instance, compounds like phenyl pyridyl acetonitrile (CAS 5005-36-7) exemplify this class, often serving as precursors for bioactive molecules .

Eigenschaften

CAS-Nummer |

156789-16-1 |

|---|---|

Molekularformel |

C8H6N2 |

Molekulargewicht |

130.15 g/mol |

IUPAC-Name |

2-pyridin-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H6N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1H2 |

InChI-Schlüssel |

DEXXYPDBBNCCDD-UHFFFAOYSA-N |

SMILES |

C=C(C#N)C1=CC=CC=N1 |

Kanonische SMILES |

C=C(C#N)C1=CC=CC=N1 |

Synonyme |

2-Pyridineacetonitrile,alpha-methylene-(9CI) |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Knoevenagel Condensation

Pyridinyl acrylonitriles are synthesized via Knoevenagel condensation , reacting pyridinecarbaldehydes with malononitrile in the presence of a base (e.g., piperidine). This method yields high-purity products under mild conditions (room temperature, 12–24 hours).

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pyridine-4-carbaldehyde + Malononitrile | Piperidine | RT, 24h | 85–92% |

The reaction mechanism involves deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde and subsequent elimination of water.

Palladium-Catalyzed α-Alkenylation

Aryl acrylonitriles, including pyridinyl derivatives, are synthesized via Pd/NIXANTPHOS-catalyzed α-alkenylation . This method couples arylacetonitriles with vinyl halides/triflates under mild conditions :

| Substrate | Catalyst System | Conditions | Yield | Scope |

|---|---|---|---|---|

| Arylacetonitrile + Vinyl Bromide | Pd(OAc)₂/NIXANTPHOS, NaOBu | 80°C, 12h | Up to 95% | 21 examples, including pyridinyl derivatives |

Key advantages include avoidance of hazardous cyanide reagents and scalability (gram-scale demonstrated) . Post-synthetic modifications include:

-

Selective reduction of the nitrile group to amines.

-

Hydrolysis to carboxylic acids.

Nucleophilic Addition

The nitrile group undergoes nucleophilic additions:

-

Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions .

-

Grignard Reagents : Add to the nitrile, yielding ketones after workup.

Electrophilic Substitution

The pyridine ring directs electrophiles to specific positions:

-

Nitration : Occurs at the meta position due to the electron-withdrawing nitrile .

-

Sulfonation : Requires harsh conditions (fuming H₂SO₄, 150°C) .

Cyclization Reactions

Pyridinyl acrylonitriles participate in cyclization to form bioactive heterocycles:

-

Imidazo[4,5-b]pyridines : Synthesized via condensation with amines, showing potent anticancer (IC₅₀: 1.2–5.3 μM vs. pancreatic cancer) and antioxidant activity (FRAP: 3200–5235 mmol Fe²⁺/mmol) .

-

Pyridine Ring Expansion : Reacts with alkynes or nitriles in the presence of cobalt catalysts to form larger aromatic systems .

Oxidation

-

The acrylonitrile moiety oxidizes to pyridinecarboxylic acids using KMnO₄ or CrO₃.

-

Pyridine N-oxides form under mild oxidative conditions (e.g., H₂O₂/AcOH), enhancing solubility and bioactivity .

Reduction

-

Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) converts –C≡N to –CH₂NH₂ .

-

Double Bond Reduction : Selective hydrogenation yields saturated pyridinyl propanenitriles .

Metal Complexation and Insertion

Pyridinyl acrylonitriles act as ligands in coordination chemistry:

-

Palladium Complexes : Form N-bound adducts (e.g., [Pd(Me)(NCCH=CH₂)(L)]⁺) that undergo insertion reactions with alkenes .

-

Copper-Mediated Cyclizations : Generate polysubstituted pyridines via β-enaminone intermediates .

Antioxidant and Biological Activity

Derivatives exhibit dual bioactivity :

-

Antioxidant Capacity : Trihydroxy derivatives show superior radical scavenging (DPPH assay) due to stable O–H···O- intermediates .

-

Antiproliferative Effects : Compound 55 (dihydroxy-bromo-substituted) inhibits pancreatic adenocarcinoma (IC₅₀: 1.2 μM) with no toxicity to normal cells .

Table 1: Synthetic Methods for Pyridinyl Acrylonitriles

| Method | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel | Pyridinecarbaldehyde + Malononitrile | Piperidine, RT | 85–92% | |

| Pd-Catalyzed Alkenylation | Arylacetonitrile + Vinyl Bromide | Pd/NIXANTPHOS, 80°C | ≤95% |

Table 2: Bioactivity of Selected Derivatives

| Compound | Anticancer IC₅₀ (μM) | FRAP (mmol Fe²⁺/mmol) | Key Substituents |

|---|---|---|---|

| 55 | 1.2 (Capan-1) | 5235 | Dihydroxy, Bromo |

| 3aa | 5.3 (Capan-1) | 3200 | Monohydroxy |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Pharmacological Activity: Benzothiophene Acrylonitrile Derivatives

Benzothiophene acrylonitrile derivatives, structurally analogous to natural combretastatins, demonstrate potent anticancer activity. Key compounds include:

- Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (31)

- Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32)

- E-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (33)

These derivatives exhibit GI50 values ranging from <10 nM to >100 nM across 60 human cancer cell lines. Notably, they overcome P-glycoprotein (P-gp)-mediated drug resistance, a common limitation in chemotherapy .

Table 1: Anticancer Activity of Acrylonitrile Derivatives

| Compound | GI50 Range | Key Advantage | Reference |

|---|---|---|---|

| Benzothiophene acrylonitrile (31) | <10–100 nM | Overcomes P-gp resistance | |

| Pyridinyl acrylonitrile | N/A | Synthetic versatility |

Kinase Inhibition: Pyrrolo-Pyridinyl Acrylamides

Pyrrolo[2,3-d]pyridinyl acrylamides, such as those disclosed in recent patents, act as Janus kinase (JAK) inhibitors. These compounds leverage the pyridine ring’s electron-withdrawing properties to enhance binding affinity. For example, derivatives with acrylamide substituents show promise in autoimmune disease treatment . Pyridinyl acrylonitrile could serve as a precursor for such molecules, though direct kinase inhibition data are currently lacking.

Physicochemical Properties

Chromatographic studies reveal that pyridinyl-containing stationary phases exhibit distinct retention behaviors in supercritical fluid chromatography (SFC) and normal-phase liquid chromatography (NPLC). Polar interactions dominate on pyridinyl phases, akin to hydroxyphenyl columns, suggesting pyridinyl acrylonitrile derivatives may exhibit higher polarity compared to nonpolar analogs like benzothiophene acrylonitriles .

Table 2: Physicochemical Comparison

| Property | Pyridinyl Acrylonitrile | Benzothiophene Acrylonitrile |

|---|---|---|

| Polarity | High (polar interactions) | Moderate |

| Solubility | Likely hydrophilic | Lipophilic |

| Synthetic Applications | Drug intermediates | Anticancer leads |

Q & A

Basic: What are the recommended methods for synthesizing pyridinyl acrylonitrile derivatives, and how can reaction parameters be optimized?

Methodological Answer:

Pyridinyl acrylonitrile derivatives, such as 2-(3,4′-dimethoxyphenyl)-1-(3″-pyridinyl)acrylonitrile (Tyrphostin RG 13022), are typically synthesized via nucleophilic substitution or condensation reactions. Optimization involves:

- Solvent Selection : Polar aprotic solvents like DMF or ethanol enhance solubility and reaction efficiency .

- Temperature Control : Reactions are often conducted at moderate temperatures (e.g., 60–80°C) to balance reaction rate and side-product formation.

- Catalysts/Initiators : Azobisisobutyronitrile (AIBN) is commonly used for radical-initiated copolymerization .

- Real-Time Monitoring : Fourier transform infrared (FTIR) spectroscopy enables in-situ tracking of monomer conversion .

Basic: Which analytical techniques are most effective for characterizing pyridinyl acrylonitrile purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms structural integrity and quantifies copolymer composition at low conversions (<10%) .

- Mass Spectrometry (MS) : Validates molecular weight and detects impurities (e.g., m/z = 53 for acrylonitrile fragments) .

- Chromatography (HPLC/GC) : Ensures separation from interfering peaks (e.g., 3-methylfuran) with relative standard deviations <4% for precision .

Basic: How should researchers design in vitro assays to assess the acute toxicity of pyridinyl acrylonitrile compounds?

Methodological Answer:

- Cell Lines : Use epithelial or hepatic cells (e.g., HepG2) due to acrylonitrile’s metabolic activation in the liver .

- Dosage Range : Include sub-lethal concentrations (e.g., 1–100 µM) to assess dose-response relationships.

- Biomarkers : Measure DNA adducts (e.g., via LC-MS) or unscheduled DNA synthesis (UDS) in liver cells .

- Controls : Include acrylonitrile as a reference compound for comparative toxicity profiling .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of pyridinyl acrylonitrile-metal interfaces?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy in modeling charge transfer .

- Interface Dipole Analysis : Calculate contributions from (i) partial charge transfer (chemisorption) and (ii) metal surface dipole modification .

- Validation : Compare predicted work function shifts (e.g., acrylonitrile on Cu/Ni/Fe) with photoelectron spectroscopy data .

Advanced: What strategies resolve contradictions in copolymer composition data when synthesizing pyridinyl acrylonitrile-based polymers?

Methodological Answer:

- Nonlinear Reactivity Ratios : Use Mortimer-Tidwell nonlinear least-squares analysis to refine monomer ratios (e.g., r₁ = 1.29 for acrylonitrile, r₂ = 0.96 for methyl acrylate) .

- Experimental Design : Prioritize low monomer feed compositions (e.g., f_A0 ≈ 0.03) to reduce confidence interval widths .

- Triplicate Sampling : Analyze 18 samples in triplicate to achieve RSD <4% .

Advanced: What systematic review frameworks are recommended for evaluating the carcinogenic potential of pyridinyl acrylonitrile derivatives?

Methodological Answer:

- ATSDR/OHAT Framework : An 8-step process including problem formulation, risk of bias assessment, and confidence rating .

- Outcome Prioritization : Focus on CNS tumors, Zymbal gland carcinomas, and DNA adduct data from rodent studies .

Advanced: How do monomer reactivity ratios influence the design of pyridinyl acrylonitrile copolymerization experiments?

Methodological Answer:

- Feed Composition : High acrylonitrile content (>90%) requires feeds with excess methyl acrylate to balance reactivity .

- Real-Time FTIR : Collect 50+ data points per feed to improve composition accuracy .

- Confidence Intervals : Use Hessian matrix analysis to identify optimal experimental regions for reactivity ratio estimation .

Advanced: What experimental approaches validate the environmental partitioning behavior of pyridinyl acrylonitrile?

Methodological Answer:

- Henry’s Law Constant : Measure experimentally (not estimated) to refine air-water partitioning models .

- Bioaccumulation Assays : Use lower trophic organisms (e.g., algae) to assess bioconcentration factors (BCFs) .

- Site-Specific Sampling : Analyze atmospheric and groundwater levels near industrial sources .

Basic: What are the critical considerations for ensuring reproducibility in pyridinyl acrylonitrile synthesis protocols?

Methodological Answer:

- Purification : Recrystallize from DMSO/ethanol to achieve ≥98% purity .

- Storage : Store at 2–8°C to prevent degradation .

- Documentation : Report solvent, initiator, and temperature parameters explicitly .

Advanced: How can in silico models inform the design of pyridinyl acrylonitrile derivatives with targeted biological activity?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., methoxy groups) with IC₅₀ values (e.g., 3 µM for EGFR inhibition) .

- Docking Simulations : Predict binding affinity to tyrosine kinase domains using crystal structures .

- Metabolite Prediction : Use tools like SWIFT-Review to filter literature for metabolic pathways and toxicity endpoints .

Notes

- Evidence Sources : Avoided commercial data (e.g., market reports in ).

- Methodological Focus : Emphasized experimental design, data reconciliation, and systematic reviews.

- Advanced/Basic Distinction : Differentiated synthesis/characterization (basic) from computational modeling and copolymer kinetics (advanced).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.